4-(Cyclopropylmethylthio)phenylboronic acid

Crystallography Structural Chemistry Quality Control

Common Pain Point: Relying on non-authenticated or structurally similar boronic acids for sterically sensitive Suzuki-Miyaura couplings risks failed reactions and confounded SAR data. Solution: This compound provides unambiguous structural identity via single-crystal XRD, eliminating isomer ambiguity. Key procurement outcomes: • Definitive Identity: Published crystal structure ensures the building block matches the intended molecular geometry. • Steric Probe Utility: The unique cyclopropylmethylthio group enables direct quantification of steric effects vs. simpler boronic acids in catalyst optimization. • SAR Integrity: High-purity specification (≥98%) minimizes confounding impurities in lead optimization programs.

Molecular Formula C10H13BO2S
Molecular Weight 208.082
CAS No. 1217501-03-5
Cat. No. B594844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Cyclopropylmethylthio)phenylboronic acid
CAS1217501-03-5
Synonyms4-(Cyclopropylmethylthio)phenylboronic acid
Molecular FormulaC10H13BO2S
Molecular Weight208.082
Structural Identifiers
SMILESB(C1=CC=C(C=C1)SCC2CC2)(O)O
InChIInChI=1S/C10H13BO2S/c12-11(13)9-3-5-10(6-4-9)14-7-8-1-2-8/h3-6,8,12-13H,1-2,7H2
InChIKeySKUDUPVJZBDKND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Cyclopropylmethylthio)phenylboronic Acid Overview


4-(Cyclopropylmethylthio)phenylboronic acid (CAS 1217501-03-5) is an arylboronic acid derivative with the molecular formula C₁₀H₁₃BO₂S and a molecular weight of 208.09 g/mol . It features a para-cyclopropylmethylthio substituent on the phenyl ring and participates in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form biaryl compounds . Unlike many simple arylboronic acids, its solid-state structure has been unequivocally characterized by single-crystal X-ray diffraction, providing definitive evidence of its molecular geometry and crystalline packing [1].

Why 4-(Cyclopropylmethylthio)phenylboronic Acid Cannot Be Replaced


In silico predictions of reactivity, solubility, and steric effects in Suzuki-Miyaura coupling are unreliable for structurally unique boronic acids. The cyclopropylmethylthio group in this compound introduces distinct steric and electronic characteristics that are not present in simpler analogs like phenylboronic acid or 4-(methylthio)phenylboronic acid . This unique substitution pattern can directly influence the rate of transmetalation, catalyst compatibility, and the yield of the desired biaryl product [1]. Therefore, relying on a structurally similar but not identical boronic acid without empirical data risks failed reactions, unoptimized yields, and wasted resources. The following quantitative evidence provides a data-driven rationale for the specific selection and procurement of this compound.

Evidence for Choosing 4-(Cyclopropylmethylthio)phenylboronic Acid


Structural Confirmation by Single-Crystal XRD

The solid-state structure of 4-(cyclopropylmethylthio)phenylboronic acid has been unequivocally determined by single-crystal X-ray diffraction (SCXRD). The compound crystallizes in the monoclinic system, space group C2, with unit cell parameters a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, and β = 94.699(3)°. The structure was refined to an R(1) value of 0.053 for 2043 observed reflections, confirming the connectivity and absolute configuration of the molecule [1]. In contrast, a comprehensive search of the Cambridge Structural Database (CSD) reveals no entries for the common comparator 4-(methylthio)phenylboronic acid (CAS 98546-51-1), indicating a lack of published SCXRD data for this analog [2].

Crystallography Structural Chemistry Quality Control

Superior Purity vs. Common Analogs

The commercially available purity of 4-(cyclopropylmethylthio)phenylboronic acid from reputable suppliers reaches 99% (e.g., Shanghai Yiji Industrial) [1]. Other suppliers provide material with specifications of ≥98% (ChemScene) and 97% (CymitQuimica) . The median reported purity from multiple vendors is 98%. For comparison, a common analog, 4-(methylthio)phenylboronic acid (CAS 98546-51-1), is often supplied with a purity specification of 95% or is noted to contain varying amounts of anhydride .

Analytical Chemistry Reagent Purity Suzuki Coupling

Cost Comparison with Analog Boronic Acids

The unit cost for 4-(cyclopropylmethylthio)phenylboronic acid is significantly higher than that of the simpler 4-(methylthio) analog. A 1-gram quantity of the target compound (≥98% purity) is priced at approximately 545 CNY from one supplier [1] and 190.00 EUR from another . In contrast, a 1-gram quantity of 4-(methylthio)phenylboronic acid (97% purity) is available for 102.00 CNY [2]. This represents a cost multiplier of approximately 5.3x for the target compound.

Procurement Cost Analysis Laboratory Economics

GHS Hazard Classification vs. Phenylboronic Acid

According to vendor Safety Data Sheets (SDS), 4-(cyclopropylmethylthio)phenylboronic acid is classified with the GHS07 pictogram and the signal word 'Warning'. The primary hazard statements are H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This classification is identical to that of unsubstituted phenylboronic acid (CAS 98-80-6), which also carries the H302, H315, and H319 hazard statements [1]. Therefore, the target compound does not introduce any additional or more severe hazards for shipping and handling compared to this widely used standard.

Chemical Safety GHS Classification Logistics

Applications of 4-(Cyclopropylmethylthio)phenylboronic Acid


Sterically Demanding Biaryl Synthesis

The presence of the cyclopropylmethylthio group introduces steric bulk and unique conformational preferences. This compound is an appropriate selection for exploring Suzuki-Miyaura couplings with challenging electrophiles where the reaction outcome is known to be sensitive to the steric and electronic properties of the boronic acid coupling partner [1]. Its defined crystal structure [2] supports computational modeling of its steric demands, which can guide reaction optimization.

Medicinal Chemistry Requiring Validated Purity

The availability of this compound with high purity specifications (≥98% to 99%) and its published crystal structure make it suitable for medicinal chemistry campaigns where the precise identity and purity of building blocks are critical for reliable structure-activity relationship (SAR) studies. The higher procurement cost is justified by the reduced risk of introducing confounding impurities or incorrect isomers into a lead optimization program [3].

Method Development for Hindered Suzuki Couplings

Given the unique steric profile of the cyclopropylmethylthio group, this boronic acid can serve as a probe substrate in the development and optimization of new catalysts or reaction conditions for sterically hindered Suzuki-Miyaura couplings. Its performance (yield, reaction rate) can be directly compared to that of simpler boronic acids (e.g., phenylboronic acid or 4-methylthiophenylboronic acid) to quantify the impact of the bulky substituent on catalytic efficiency [1].

Training and QC in Synthesis Labs

With its well-defined crystal structure and established safety profile , this compound is an excellent candidate for use in advanced undergraduate or graduate-level organic chemistry laboratory courses to illustrate the principles of palladium-catalyzed cross-coupling and the use of structurally authenticated reagents. Its handling requirements are standard for the class, minimizing additional safety burdens.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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